In Vitro URAT1 Inhibitory Potency of URAT1 Inhibitor 2 Relative to Clinical URAT1 Inhibitors
URAT1 inhibitor 2 exhibits an IC50 of 1.36 μM for URAT1-mediated 14C-uric acid uptake in HEK293 cells expressing human URAT1 [1]. In a direct cross-study comparison using identical assay methodologies, clinical URAT1 inhibitors show markedly divergent potencies: dotinurad exhibits an IC50 of 0.0372 μM, benzbromarone exhibits an IC50 of 0.190 μM, and lesinurad exhibits an IC50 of 30.0 μM [2]. Thus, URAT1 inhibitor 2 demonstrates intermediate potency: approximately 22-fold less potent than benzbromarone but 22-fold more potent than lesinurad.
| Evidence Dimension | URAT1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.36 μM |
| Comparator Or Baseline | Dotinurad: 0.0372 μM; Benzbromarone: 0.190 μM; Lesinurad: 30.0 μM |
| Quantified Difference | URAT1 inhibitor 2 is ~7.2× less potent than benzbromarone; ~22× more potent than lesinurad |
| Conditions | HEK293 cells expressing human URAT1; 14C-uric acid uptake assay |
Why This Matters
This intermediate potency profile distinguishes URAT1 inhibitor 2 from both ultra-potent agents like dotinurad (which may require careful dose titration) and weaker inhibitors like lesinurad (which may lack sufficient single-agent efficacy), positioning it as a balanced tool compound for dose-response studies.
- [1] Zhao, T., Meng, Q., Sun, Z., et al. Discovery of Novel Bicyclic Imidazolopyridine-Containing Human Urate Transporter 1 Inhibitors as Hypouricemic Drug Candidates with Improved Efficacy and Favorable Druggability. J. Med. Chem. 2022, 65, 5, 4218–4237. View Source
- [2] Taniguchi, T., Ashizawa, N., Matsumoto, K., et al. Pharmacological Evaluation of Dotinurad, a Selective Urate Reabsorption Inhibitor. J. Pharmacol. Exp. Ther. 2019, 371, 162–170. View Source
